2-oxa-6-azabicyclo[3.2.1]octane hydrochloride
Description
Significance of Bicyclo[3.2.1]octane Frameworks in Organic and Medicinal Chemistry Research
The bicyclo[3.2.1]octane skeleton is a prevalent carbocyclic framework found in a multitude of bioactive natural products and therapeutic agents. researchgate.netmdpi.com Its ubiquity in important natural compounds, combined with the specific reactivity stemming from its inherent ring strain, drives the growing interest in its chemistry. researchgate.net This structural motif, which features multiple stereogenic centers, is a key component in molecules with impressive biological and medicinal properties. researchgate.net Consequently, the development of synthetic methodologies to access this framework, particularly in an enantiomerically pure form, is a significant area of modern organic chemistry. mdpi.com Synthetic chemists have developed various strategies, including ionic, radical, and metal-catalyzed reactions, as well as cycloadditions and rearrangements, to construct this complex scaffold. researchgate.net
Overview of Heteroatom Substitution Patterns in Bicyclo[3.2.1]octane Cores
The versatility of the bicyclo[3.2.1]octane scaffold is greatly expanded by the introduction of heteroatoms such as oxygen, nitrogen, and sulfur into the bicyclic core. This substitution creates a diverse array of heterocyclic frameworks with distinct properties. The position of the heteroatom is crucial and defines the specific class of the compound. For example, the 8-azabicyclo[3.2.1]octane core is the defining structure of tropane (B1204802) alkaloids, a well-known class of biologically active compounds. ehu.es
The table below illustrates some common heteroatom substitution patterns within the bicyclo[3.2.1]octane framework.
| Scaffold Name | Heteroatom Position(s) | Common Name/Class | Key Research Area |
| 8-Azabicyclo[3.2.1]octane | N at C-8 | Tropane | Alkaloids, Neurology ehu.es |
| 8-Oxabicyclo[3.2.1]octane | O at C-8 | Oxatropane | Monoamine Transporter Inhibitors nih.govnih.gov |
| 8-Thiabicyclo[3.2.1]octane | S at C-8 | Thiatropane | Monoamine Transporter Inhibitors nih.gov |
| 2-Azabicyclo[3.2.1]octane | N at C-2 | - | Drug Discovery, Synthetic Intermediates rsc.orgrsc.org |
| 8-Oxa-3-azabicyclo[3.2.1]octane | O at C-8, N at C-3 | - | PI3K Inhibitors, Bioactive Molecules chemicalbook.comresearchgate.net |
| 8-Oxa-6-azabicyclo[3.2.1]octane | O at C-8, N at C-6 | - | Synthesis from Carbohydrates acs.org |
| 6-Oxa-2-azabicyclo[3.2.1]octane | O at C-6, N at C-2 | - | Asymmetric Synthesis nih.govacs.org |
Positioning of 2-Oxa-6-azabicyclo[3.2.1]octane within the Landscape of Bridged Scaffolds
The 2-oxa-6-azabicyclo[3.2.1]octane framework is a distinct isomer within the family of bridged heterocyclic systems. It is characterized by the placement of an oxygen atom at the C-2 position within the larger six-membered ring portion of the scaffold and a nitrogen atom at the C-6 position within the five-membered ring portion. This arrangement distinguishes it from more commonly studied isomers like the tropanes (8-aza) or oxatropanes (8-oxa), where the heteroatom occupies the single-atom bridge.
The presence of both an oxygen and a nitrogen atom within the main bridges of the bicyclic system imparts a unique set of physicochemical properties, including polarity and hydrogen bonding capabilities. While extensive research has focused on isomers like 8-oxa-3-azabicyclo[3.2.1]octane as building blocks for bioactive molecules, the specific 2-oxa-6-aza arrangement represents a less explored area of chemical space. researchgate.net Its structural rigidity is a key feature of bicyclic systems, which is an important attribute in medicinal chemistry for optimizing interactions with biological targets. rsc.org
Historical Context of the 2-Oxa-6-azabicyclo[3.2.1]octane Core in Academic Synthesis
While the specific synthesis of the 2-oxa-6-azabicyclo[3.2.1]octane isomer is not as widely documented as other related scaffolds, the construction of oxa-aza bicyclo[3.2.1]octane cores has been a subject of academic research, employing various synthetic strategies. The development of stereoselective methods to create these complex, chiral frameworks is a significant challenge and a focus of synthetic chemistry.
For the closely related 6-oxa-2-azabicyclo[3.2.1]octane scaffold, a highly diastereoselective synthesis has been achieved via an aza-Prins cyclization. nih.govacs.org This reaction, involving an N-tosyl homoallylamine and a chiral α-hydroxyaldehyde derivative, proceeds through an unexpected intramolecular nucleophilic attack to construct the bicyclic core in a single step. nih.govresearchgate.net Researchers found that Lewis acids like scandium triflate or Brønsted acids such as p-toluenesulfonic acid could effectively promote the cyclization, yielding the desired product in high yield and diastereoselectivity. acs.org
Other synthetic approaches to different oxa-aza bicyclo[3.2.1]octane isomers have also been explored. For instance, the 8-oxa-6-azabicyclo[3.2.1]octane ring system has been synthesized from carbohydrate derivatives using an intramolecular hydrogen abstraction reaction promoted by N-radicals under neutral conditions. acs.org The synthesis of the 8-oxa-2-azabicyclo[3.2.1]octane skeleton, the core of the natural product atkamine, has been approached using a 1,3-dipolar cycloaddition between a vinyl ether and a carbonylylide generated from a diazo compound. semanticscholar.org These examples highlight the diverse and innovative strategies employed by chemists to access the bicyclo[3.2.1]octane core containing both oxygen and nitrogen heteroatoms.
Structure
3D Structure of Parent
Properties
CAS No. |
2648947-59-3 |
|---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
2-oxa-6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-8-6-3-5(1)7-4-6;/h5-7H,1-4H2;1H |
InChI Key |
NUJWHVNUTAXDAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2CC1NC2.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the 2 Oxa 6 Azabicyclo 3.2.1 Octane Skeleton
Retrosynthetic Analysis of the 2-Oxa-6-azabicyclo[3.2.1]octane System
Retrosynthetic analysis of the 2-oxa-6-azabicyclo[3.2.1]octane core prioritizes the disconnection of one of the C-O or C-N bonds formed during the key cyclization step. smolecule.com The most common strategies involve disconnections that lead to flexible, acyclic precursors amenable to intramolecular cyclization. Key retrosynthetic disconnections typically simplify the bicyclic system into a substituted piperidine (B6355638) or a linear amino alcohol derivative. For instance, a C5-O bond disconnection points to a substituted piperidine precursor with a hydroxyethyl group at the C2 position. Alternatively, a C1-N bond break suggests an acyclic aminoalkene or aminoepoxide precursor, which can undergo cyclization to form the bridged system. These approaches form the basis for the synthetic methodologies discussed in the subsequent sections.
Classical and Contemporary Approaches to the 2-Oxa-6-azabicyclo[3.2.1]octane Core
The construction of the 2-oxa-6-azabicyclo[3.2.1]octane skeleton is often achieved through intramolecular cyclization, a strategy that efficiently builds the complex, bridged architecture from more simple precursors. rsc.org
Intramolecular Cyclization Strategies
The ring-opening of epoxides serves as a powerful method for forming heterocyclic systems. In the context of the 2-oxa-6-azabicyclo[3.2.1]octane core, an intramolecular nucleophilic attack by a suitably positioned amine onto an epoxide ring is a key strategy. This approach has been successfully applied to the synthesis of related bridged aza- and oxa-[n.2.1] skeletons. acs.org For example, the synthesis of the isomeric 8-azabicyclo[3.2.1]octane system, a core found in tropane (B1204802) alkaloids, often utilizes epoxide intermediates. rsc.org This strategy involves the intramolecular [3+2] cycloaddition of epoxides with electron-deficient alkenes, promoted by a Lewis acid such as lithium iodide, to construct the bicyclic framework with high stereoselectivity. acs.org The reaction proceeds through the opening of the epoxide ring by the nucleophile, followed by cyclization to yield the desired bridged product. rsc.orgacs.org
A novel and efficient route to the 6-oxa-2-azabicyclo[3.2.1]octane skeleton involves a Palladium(II)-catalyzed N,O-bicyclization. rsc.orgresearchgate.net This method utilizes an aminoalkenitol precursor, such as 1-(benzyloxycarbonylamino)-hex-5-en-3-ol, which undergoes a Pd(II)/CuCl₂-catalyzed bicyclization to yield the corresponding N-(benzyloxycarbonyl)-6-oxa-2-azabicyclo[3.2.1]octane. rsc.orgrsc.org The reaction is notable for its efficiency and for representing a new method for constructing this specific N,O-bicyclic system. rsc.org
The proposed mechanism suggests a simultaneous coordination of the electrophilic PdCl₂ with both the terminal double bond and the homoallyl hydroxyl group of the substrate. researchgate.net This coordination leads to a geometrically favorable chair-like transition state. A subsequent 6-exo attack by the nucleophilic nitrogen atom forms a σ-Pd-complex, which then undergoes further reaction to yield the bicyclic product and regenerate the Pd(II) catalyst. rsc.orgresearchgate.net Copper(II) chloride is an essential co-catalyst in this transformation. rsc.orgresearchgate.net
Table 1: Conditions for Pd(II)-Catalyzed Bicyclization
| Entry | Catalyst | Co-catalyst/Additive | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | 0.1 equiv. PdCl₂ | 3 equiv. CuCl₂ | Acetic Acid | Room Temp. | Good |
This table is based on findings that highlight the crucial role of CuCl₂ in the bicyclization process. rsc.orgresearchgate.net
The aza-Prins cyclization is a powerful carbon-carbon bond-forming reaction that involves the cyclization of an N-homoallyliminium ion. nih.gov This methodology has been effectively applied to the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold. acs.orgresearchgate.net In a notable example, the reaction between (R)-2,3-di-O-benzylglyceraldehyde and N-tosyl homoallylamine, promoted by a Lewis acid, affords a highly substituted 6-oxa-2-azabicyclo[3.2.1]octane derivative. acs.orgresearchgate.net The reaction proceeds with high diastereoselectivity through an unexpected intramolecular nucleophilic attack by the oxygen of the aldehyde-derived moiety. acs.orgresearchgate.net
This transformation represents a one-step route to asymmetrically substituted 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives starting from chiral α-hydroxyaldehydes. acs.orgresearchgate.net The reaction pathway involves the formation of an N-acyliminium ion intermediate, which then undergoes the key intramolecular aza-Prins cyclization. researchgate.net
Table 2: Key Reactants in Aza-Prins Cyclization for the 6-Oxa-2-azabicyclo[3.2.1]octane Core
| Aldehyde Component | Amine Component | Product Skeleton | Key Feature |
|---|
This table summarizes the components used in a specific, highly diastereoselective aza-Prins cyclization to form the target bicyclic system. acs.org
Iodocyclization reactions provide a method for the synthesis of halogenated heterocyclic compounds, which can be further functionalized. An asymmetric copper-catalyzed iodocyclization of N-tosyl alkenamides has been developed for the synthesis of chiral 8-oxa-6-azabicyclo[3.2.1]octanes, an isomer of the target compound. thieme-connect.com This process involves the treatment of an N-tosyl alkenamide with N-iodosuccinimide (NIS) in the presence of a chiral copper catalyst. The resulting iodinated intermediate can then be treated with a reducing agent like diisobutylaluminium hydride (DIBAL-H) followed by a base such as potassium carbonate to induce a second cyclization, yielding the 8-oxa-6-azabicyclo[3.2.1]octane skeleton with high enantiospecificity. thieme-connect.com While this specific example builds the isomeric scaffold, the principles of electrophile-induced cyclization are broadly applicable in heterocyclic synthesis and represent a potential strategy for accessing the 2-oxa-6-azabicyclo[3.2.1]octane core from different precursors.
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions represent a powerful tool for the rapid assembly of complex cyclic systems, such as the 2-oxa-6-azabicyclo[3.2.1]octane skeleton. These methods often involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step, offering high atom economy and efficiency.
Brønsted Acid-Catalyzed [5+2] Cycloadditions
A notable advancement in the synthesis of azabicyclo[3.2.1]octene frameworks involves a Brønsted acid-catalyzed [5+2] cycloaddition. This methodology utilizes stable 6-substituted η³-pyridinylmolybdenum complexes as five-atom components that react with electron-deficient alkenes. nih.govnih.gov The reaction proceeds with high regioselectivity and stereoselectivity, yielding functionalized azabicyclo[3.2.1]octenes. A key feature of this method is the excellent exo-selectivity observed in the cycloaddition. nih.govnih.gov
The use of chiral, non-racemic molybdenum scaffolds allows for the reaction to proceed with complete retention of enantiomeric purity, affording products with high enantiopurity. nih.gov The reaction is catalyzed by Brønsted acids, which is a departure from previous Lewis acid-catalyzed systems. This approach provides a versatile route to a variety of 2-substituted azabicyclo[3.2.1]octene ring systems, with the substituent at the 6-position of the pyridinyl scaffold influencing the reactivity. nih.gov
| Entry | Pyridinyl Scaffold (R) | Alkene | Product | Yield (%) |
| 1 | Phenyl | Methyl vinyl ketone | 2-Acetyl-6-phenyl-azabicyclo[3.2.1]octene derivative | 85 |
| 2 | 2-Thienyl | Methyl vinyl ketone | 2-Acetyl-6-(2-thienyl)-azabicyclo[3.2.1]octene derivative | 78 |
| 3 | Phenyl | Ethyl vinyl ketone | 2-Propionyl-6-phenyl-azabicyclo[3.2.1]octene derivative | 82 |
Huisgen [3+2] Cycloaddition Cascade Approaches
The Huisgen [3+2] cycloaddition has been ingeniously applied in a cascade reaction sequence to construct the 8-azabicyclo[3.2.1]octane core, which is isomeric to the 2-oxa-6-azabicyclo[3.2.1]octane skeleton but illustrates a relevant cycloaddition strategy. This method involves a microwave-assisted 6π-electrocyclic ring-opening of monocyclopropanated pyrroles to generate a transient 1,3-dipole. d-nb.infonih.govresearchgate.netnih.gov This reactive intermediate is then trapped in situ by various electron-deficient dipolarophiles in a Huisgen [3+2] cycloaddition. d-nb.infonih.govresearchgate.netnih.gov
This cascade process is highly stereoselective, affording 8-azabicyclo[3.2.1]octanes in a diastereomerically and enantiomerically pure form when starting from enantiopure cyclopropanated pyrroles. d-nb.infonih.govresearchgate.netnih.gov The reaction tolerates a range of substituents on both the cyclopropanated pyrrole and the dipolarophile, making it a versatile tool for the synthesis of diverse tropane analogues. d-nb.infonih.govresearchgate.net
| Entry | Cyclopropanated Pyrrole (R¹, R²) | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Boc, CO₂Et | N-Phenylmaleimide | Fused tricyclic adduct | 95 | >99:1 |
| 2 | Boc, CO₂Me | Diethyl fumarate | Disubstituted 8-azabicyclo[3.2.1]octane | 70 | >99:1 |
| 3 | Cbz, CO₂Et | Dimethyl maleate | Disubstituted 8-azabicyclo[3.2.1]octane | 88 | >99:1 |
Rearrangement-Based Syntheses
Rearrangement reactions provide an alternative and often elegant pathway to the 2-azabicyclo[3.2.1]octane scaffold, typically by transforming a more readily available bicyclic system through ring expansion or contraction. These methods can offer unique stereochemical outcomes and access to derivatives that are not easily accessible through other routes.
One of the classic examples is the Beckmann rearrangement of norcamphor-derived oximes, which leads to the formation of a 2-azabicyclo[3.2.1]octan-3-one. rsc.org More recently, the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives has been reported to yield the 2-azabicyclo[3.2.1]octane system. This transformation can be induced under Mitsunobu conditions or by treatment with a sulfonyl chloride and a base. rsc.org The mechanism involves the activation of a primary alcohol, followed by an intramolecular nucleophilic attack by the nitrogen to form an intermediate aziridinium ion. This strained intermediate is then regioselectively opened by a nucleophile at the more substituted carbon, leading to the ring-expanded 2-azabicyclo[3.2.1]octane framework. rsc.org
Another innovative rearrangement strategy involves the regioselective rearrangement of azanorbornanic aminyl radicals. This radical-mediated process allows for the construction of the 2,8-diazabicyclo[3.2.1]oct-2-ene system from 3-azidoazanorbornanes. acs.org
| Starting Material | Rearrangement Conditions | Product | Yield (%) |
| Norcamphor oxime | Benzenesulfonyl chloride | 2-Azabicyclo[3.2.1]octan-3-one | up to 90 |
| 2-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane derivative | DEAD, PPh₃ (Mitsunobu) | 2-Azabicyclo[3.2.1]octane derivative | Not specified |
| 3-Azidoazanorbornane derivative | Bu₃SnH, AIBN | 2,8-Diazabicyclo[3.2.1]oct-2-ene derivative | Not specified |
Enantioselective and Diastereoselective Synthesis of 2-Oxa-6-azabicyclo[3.2.1]octane Derivatives
The development of stereoselective methods for the synthesis of 2-oxa-6-azabicyclo[3.2.1]octane derivatives is of paramount importance, as the biological activity of such compounds is often highly dependent on their stereochemistry. Significant progress has been made in both chiral auxiliary-based and asymmetric catalytic approaches.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the construction of bicyclic systems. By temporarily attaching a chiral moiety to the substrate, one can control the facial selectivity of key bond-forming reactions.
For instance, oxazolidinones have been employed as chiral auxiliaries in a [4+3] cycloaddition reaction to achieve a stereoselective synthesis of the tricyclic core of (-)-parvineostemonine, which contains an 8-azabicyclo[3.2.1]octane skeleton. The chiral auxiliary directs the approach of the reacting partner, leading to a high level of diastereoselectivity. ehu.es
In another example, the asymmetric synthesis of 8-oxabicyclo[3.2.1]octene derivatives has been accomplished using (S)-lactate or (R)-pantolactone as chiral auxiliaries attached to a vinylcarbenoid precursor. emory.edu In a rhodium(II)-catalyzed reaction with furans, these chiral auxiliaries effectively controlled the stereochemistry of the resulting tandem cyclopropanation/Cope rearrangement, leading to high diastereomeric excesses. emory.edu
| Reaction Type | Chiral Auxiliary | Diastereomeric Excess (de) |
| [4+3] Cycloaddition | Oxazolidinone | >95:5 dr |
| [3+4] Annulation | (R)-Pantolactone | 82-95% |
| [3+4] Annulation | (S)-Lactate | 82-95% |
Asymmetric Catalysis in Bicyclic Construction
Asymmetric catalysis offers a more elegant and atom-economical approach to enantiomerically enriched 2-oxa-6-azabicyclo[3.2.1]octane derivatives, as it avoids the need for the attachment and removal of a chiral auxiliary.
An enantioselective copper-catalyzed alkene carboamination has been developed for the synthesis of 6-azabicyclo[3.2.1]octanes. nih.gov This reaction utilizes a chiral bis(oxazoline) (Box) ligand complexed with a copper(II) salt to catalyze the intramolecular carboamination of N-sulfonyl-2-aryl-4-pentenamines. The process forms two new rings and two new stereocenters with generally excellent enantioselectivities. nih.gov
Furthermore, a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid has been successfully applied to the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with acryloylpyrazolidinone. This methodology affords optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org A gold(I) catalyst has also been shown to promote a diastereoselective cascade reaction to form oxabicyclo[3.2.1]octanes. nih.gov
| Catalytic System | Ligand/Catalyst | Product | ee (%) / dr |
| Copper(II)-catalyzed carboamination | (R,R)-Ph-Box | 6-Azabicyclo[3.2.1]octane derivative | up to 94% ee |
| Dual Rh(II)/Lewis Acid catalysis | Chiral bispipecolinic acid-derived N,N-dioxide | 8-Oxabicyclo[3.2.1]octane derivative | up to 99% ee, >99:1 dr |
| Gold(I)-catalyzed cascade | Au(I) complex | Oxabicyclo[3.2.1]octane derivative | High diastereoselectivity |
Organometallic Catalysis
Organometallic catalysis offers powerful tools for the construction of complex molecular architectures such as the 2-oxa-6-azabicyclo[3.2.1]octane skeleton. These methods often provide high levels of regio- and stereocontrol.
One notable approach involves the use of molybdenum-based organometallic scaffolds in [5+2] cycloaddition reactions. Specifically, 6-substituted TpMo(CO)2(η³-pyranyl) complexes can serve as chiral, non-racemic substrates. These complexes react with electron-deficient alkenes in a Brønsted acid-catalyzed process to deliver 2-substituted oxa- and azabicyclo[3.2.1]octene ring systems with high enantiopurity after demetalation. This reaction is highly stereocontrolled, allowing for the installation of four stereocenters in a single step with excellent exo-selectivity and complete retention of enantiomeric purity. rasayanjournal.co.in
The synthesis of the molybdenum scaffolds themselves involves the nucleophilic addition of Grignard reagents to lactonyl and lactamylmolybdenum complexes, followed by in situ dehydration. This process yields 6-substituted η³-pyranylmolybdenum and η³-pyridinylmolybdenum complexes in good to excellent yields. rasayanjournal.co.in
Below is a table summarizing the synthesis of various TpMo(CO)₂(6-Substituted-η³-pyranyl) scaffolds, which are precursors to the [5+2] cycloaddition for forming the bicyclic octane skeleton.
Table 1: Synthesis of TpMo(CO)₂(6-Substituted-η³-pyranyl) Scaffolds
| Entry | R in R-MgBr | Product | Yield (%) |
|---|---|---|---|
| 1 | Ph | 7a | 95 |
| 2 | 4-MeO-Ph | 7b | 98 |
| 3 | 4-F-Ph | 7c | 92 |
| 4 | 2-Thienyl | 7d | 85 |
| 5 | Vinyl | 7e | 75 |
| 6 | 1-Propenyl | 7f | 80 |
Data sourced from J. Am. Chem. Soc. 2008, 130, 23, 7449–7458. rasayanjournal.co.in
Another significant organometallic approach is the palladium-catalyzed intramolecular cyclization. For instance, a hydrazine derivative can undergo palladium-catalyzed intramolecular cyclization to yield a 2-azabicyclo[3.2.1]octan-3-one core in high yield. core.ac.ukresearchgate.net This bicyclic ketone can then be further elaborated to the desired 2-oxa-6-azabicyclo[3.2.1]octane structure.
Organocatalytic Strategies
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules, often proceeding with high enantioselectivity and under mild reaction conditions. For the construction of the bicyclo[3.2.1]octane framework, domino reactions are particularly effective.
A prominent organocatalytic strategy is the domino Michael-aldol reaction. This approach has been successfully employed in the synthesis of the bicyclo[3.2.1]octane scaffold. For example, the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides, catalyzed by a quinine-derived organocatalyst, can afford chiral bicyclo[3.2.1]octanes with excellent diastereoselectivity. frontiersin.org The choice of catalyst and solvent is crucial for achieving high enantioselectivity. For instance, using a specific quinine-derived catalyst in dichloromethane has been shown to significantly increase the enantiomeric excess of the bicyclic product. frontiersin.org
Another organocatalytic approach involves a domino Michael-Henry reaction. The reaction between 1,4-cyclohexanedione and nitroalkenes, catalyzed by a bifunctional organocatalyst, can produce bicyclo[3.2.1]octane derivatives with four contiguous stereogenic centers as a single diastereoisomer and with excellent enantioselectivities. semanticscholar.org
While these examples focus on the broader bicyclo[3.2.1]octane system, the principles can be adapted for the synthesis of the 2-oxa-6-azabicyclo[3.2.1]octane skeleton by selecting appropriate starting materials containing the necessary oxygen and nitrogen heteroatoms.
Table 2: Organocatalytic Domino Michael-Aldol Reaction for Bicyclo[3.2.1]octane Synthesis
| Catalyst | Solvent | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) |
|---|---|---|---|---|
| Takemoto's Catalyst | Toluene | 60 | >20:1 | 37 |
| Quinine-derived Catalyst 24 | Toluene | 75 | >20:1 | 54 |
| Quinine-derived Catalyst 24 | Dichloromethane | - | - | 73 |
Data adapted from Molecules 2018, 23(5), 1039. frontiersin.org
Stereochemical Control during Ring-Closing Reactions
Achieving a high degree of stereochemical control is paramount in the synthesis of complex, three-dimensional molecules like 2-oxa-6-azabicyclo[3.2.1]octane. Several strategies have been developed to control the stereochemistry during the crucial ring-closing steps.
The aza-Prins reaction offers a powerful method for the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold. The reaction of chiral α-hydroxyaldehyde derivatives with N-tosyl homoallylamine can lead to the formation of the desired bicyclic system in a highly diastereoselective manner. This stereoselectivity is often the result of an unexpected intramolecular nucleophilic attack. nih.gov
Intramolecular [3+2] cycloaddition reactions of epoxides with electron-deficient alkenes, promoted by lithium iodide, provide an efficient route to bridged oxa-[n.2.1] skeletons. When optically pure substrates are used, the corresponding products can be obtained in good yield with high stereoselectivity, demonstrating a chirality-transfer strategy. chemijournal.com
Furthermore, stereoselective electrophilic reactions on related bicyclic systems can be used to introduce functionality with a high degree of stereocontrol. For example, the bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one has been shown to proceed with high stereoselectivity, which is attributed to both steric and electronic factors. nih.gov
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of developing efficient and practical synthetic routes. Factors such as solvent, temperature, catalyst loading, and the nature of protecting groups can have a profound impact on reaction outcomes and yields.
In the synthesis of 5-aryl-2-azabicyclo[3.2.1]octanes, a related bicyclic system, optimization of the reaction conditions for the intramolecular cyclization of aminoketones led to improved yields and an expanded reaction scope. core.ac.ukresearchgate.net Similarly, in the intramolecular cyclization of aziridines with π-nucleophiles to form 6-azabicyclo[3.2.1]octanes, the choice of the nitrogen-protecting group was found to be crucial. While N-diphenylphosphinyl and N-H aziridines did not yield the desired bicyclic product, the use of a nosyl group on the aziridine nitrogen led efficiently to the bicyclic ring system. rsc.org
In the context of intramolecular [3+2] cycloadditions of epoxides, increasing the reaction temperature and the amount of the promoter (LiI) was found to be necessary to achieve good yields for certain substrates. For instance, the synthesis of a bridged oxa-[3.2.1] skeleton from a specific epoxide required increasing the temperature to 80 °C to afford the product in 92% yield. chemijournal.com
Table 3: Optimization of Intramolecular [3+2] Cycloaddition of Epoxide 3a
| LiI (mol %) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 20 | rt | - | 0 |
| 20 | 60 | - | - |
| 200 | 80 | 6 | 92 |
Data sourced from J. Org. Chem. 2022, 87, 9, 6043–6053. chemijournal.com
Green Chemistry Considerations in 2-Oxa-6-azabicyclo[3.2.1]octane Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. Key considerations include atom economy, the use of safer solvents, and the development of catalytic rather than stoichiometric processes. researchgate.net
Atom Economy and E-Factor: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. chembam.com Cycloaddition reactions, such as the [5+2] cycloadditions and intramolecular [3+2] cycloadditions discussed above, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. The E-factor, which is the ratio of the mass of waste to the mass of product, is another important metric. chembam.com Syntheses with high atom economy and low E-factors are considered greener.
Alternative Solvents: The choice of solvent is a major contributor to the environmental impact of a chemical process. The use of greener solvents, such as water, ionic liquids, or even solvent-free conditions, is a key aspect of green chemistry. researchgate.net While many of the reported syntheses of the 2-oxa-6-azabicyclo[3.2.1]octane skeleton still employ traditional organic solvents, there is a growing interest in exploring more environmentally benign alternatives for the synthesis of heterocyclic compounds. frontiersin.org
Catalysis: The use of catalytic methods, both organometallic and organocatalytic, is a cornerstone of green chemistry. Catalysts, used in small amounts, can facilitate reactions with high efficiency and selectivity, reducing the need for stoichiometric reagents that generate significant waste. The development of recyclable catalysts is another important area of research to further enhance the sustainability of these synthetic processes. frontiersin.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride |
| TpMo(CO)₂(6-Substituted-η³-pyranyl) |
| 2-azabicyclo[3.2.1]octan-3-one |
| N-tosyl homoallylamine |
| 8-oxabicyclo[3.2.1]oct-6-en-2-one |
| 5-aryl-2-azabicyclo[3.2.1]octanes |
| N-diphenylphosphinyl aziridine |
| N-H aziridine |
| nosyl-protected aziridine |
| 1,4-cyclohexanedione |
| nitroalkenes |
| cyclic 1,3-ketoesters |
| β,γ-unsaturated amides |
| chiral α-hydroxyaldehyde derivatives |
| epoxides |
| electron-deficient alkenes |
| hydrazine derivative |
| lactonylmolybdenum complexes |
| lactamylmolybdenum complexes |
Structural Characterization and Conformational Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
A suite of sophisticated spectroscopic methods has been employed to meticulously characterize the molecular framework of 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the relative stereochemistry of such bicyclic compounds. longdom.org COSY experiments establish proton-proton coupling networks, confirming the connectivity within the molecule, while NOESY provides information about through-space proximity of protons, which is crucial for assigning their relative orientation (endo vs. exo) within the rigid bicyclic framework. nih.gov For instance, a strong NOE correlation between a proton on the ethylene (B1197577) bridge and a proton on the piperidine (B6355638) ring would indicate their syn-facial relationship.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Bicyclic System (N-(Benzyloxycarbonyl)-6-oxa-2-aza-bicyclo[3.2.1]octane) rsc.org
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 4.80-4.88 (br s) | 54.1 (d) |
| 3 | 3.29 (ddd), 3.94-4.01 (m) | 38.3 (t) |
| 4 | 1.58 (dddd), 1.71 (dtd) | 31.4 (t) |
| 5 | 4.52 (dtd) | 74.3 (d) |
| 7 | 3.87 (dd), 3.94-4.01 (m) | 72.0 (t) |
| 8 | 1.76 (d), 1.86 (dd) | 37.2 (t) |
| C=O | - | 154.7 (s) |
| CH₂Ph | 5.12 (s) | 67.2 (t) |
| Ph | 7.29-7.41 (m) | 128.0, 128.1, 128.6 (d), 136.9 (s) |
Note: This data is for a derivative and not the hydrochloride salt. Chemical shifts for this compound are expected to differ due to the absence of the benzyloxycarbonyl group and the presence of a protonated amine.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the secondary ammonium (B1175870) salt, typically in the region of 2400-2800 cm⁻¹, which are often broad due to hydrogen bonding. C-H stretching vibrations of the methylene (B1212753) groups in the bicyclic frame would appear around 2850-3000 cm⁻¹. The C-O-C stretching of the ether linkage would give rise to a strong band in the 1070-1150 cm⁻¹ region. Additionally, N-H bending vibrations would be observed around 1500-1600 cm⁻¹.
Raman spectroscopy provides complementary information. While N-H and O-H vibrations are typically weak in Raman spectra, the C-C and C-H vibrations of the bicyclic skeleton would be prominent. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.
Table 2: Expected IR Absorption Ranges for Key Functional Groups in this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| R₂NH₂⁺ | N-H Stretch | 2400-2800 (broad) |
| R₂NH₂⁺ | N-H Bend | 1500-1600 |
| C-H (alkane) | C-H Stretch | 2850-3000 |
| C-O-C (ether) | C-O Stretch | 1070-1150 |
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For 2-oxa-6-azabicyclo[3.2.1]octane, the protonated molecule [M+H]⁺ would be observed. The calculated exact mass for C₆H₁₂NO⁺ is 114.0919. HRMS analysis of a related compound, 8-oxa-3-azabicyclo[3.2.1]octane, found the [M+H]⁺ ion at m/z 114.0913, which is in close agreement with the calculated value of 114.0912 for C₆H₁₁NO. rsc.org This demonstrates the utility of HRMS in confirming the elemental composition.
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration. While a crystal structure for this compound is not available in the searched literature, analysis of related bicyclic systems reveals common structural features. researchgate.net The bicyclo[3.2.1]octane framework typically adopts a rigid conformation with the six-membered ring in a chair-like arrangement and the five-membered ring in an envelope or twist conformation. In the hydrochloride salt, the nitrogen atom would be protonated and form an ionic interaction with the chloride anion. This interaction, along with intermolecular hydrogen bonding, would play a significant role in the crystal packing.
Computational Approaches to Conformational Landscape
Computational methods are invaluable for exploring the conformational flexibility and energetic landscape of molecules.
Molecular mechanics and molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 2-oxa-6-azabicyclo[3.2.1]octane in solution. upf.edu These methods allow for the exploration of different ring conformations and the energy barriers between them. For the bicyclo[3.2.1]octane system, the primary conformational flexibility arises from the puckering of the six-membered piperidine ring. While the chair conformation is generally the most stable, boat and twist-boat conformations may also be accessible. MD simulations can model the interactions of the molecule with solvent molecules and predict the most populated conformations in a given environment. These computational studies complement experimental data by providing a dynamic picture of the molecule's structure.
Analysis of Ring Conformations and Strain Energy
The 2-oxa-6-azabicyclo[3.2.1]octane framework is a constrained bicyclic system composed of a six-membered piperidine ring fused with a five-membered tetrahydrofuran (B95107) ring. The conformational behavior of this system is dominated by the piperidine ring, which, like cyclohexane, can theoretically adopt several conformations, primarily the chair and boat forms. youtube.com
The chair conformation is generally the most stable due to its staggered arrangement of substituents, which minimizes both torsional strain (repulsion between electrons in adjacent bonds) and steric strain. youtube.com In the 2-oxa-6-azabicyclo[3.2.1]octane system, the six-membered ring is forced into a conformation where the oxygen bridge further locks its structure. This rigidity significantly influences the orientation of substituents on the ring.
The boat conformation is a higher-energy alternative. It experiences significant torsional strain from eclipsed interactions and steric strain, often referred to as a "flagpole" interaction, between atoms across the ring. youtube.com While less stable, boat and twist-boat conformations can exist as transition states during conformational interconversions, such as a ring flip. youtube.com
Stereochemical Purity Determination Methodologies
As a chiral molecule, determining the enantiomeric purity of this compound is critical. This is typically achieved through direct or indirect chromatographic methods.
Chiral Chromatography (HPLC, GC)
Chiral chromatography is a direct method for separating enantiomers. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.
High-Performance Liquid Chromatography (HPLC) with a chiral column is a prevalent method. Common CSPs for separating chiral amines and related compounds include those based on polysaccharides like cellulose (B213188) or amylose, and cyclodextrins. wikipedia.org The separation mechanism, known as chiral recognition, relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP. These interactions can involve hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, causing one enantiomer to be retained on the column longer than the other. wikipedia.org
Gas Chromatography (GC) can also be employed for chiral separations, often providing high resolution and sensitivity. sigmaaldrich.com For compounds like 2-oxa-6-azabicyclo[3.2.1]octane, which contain polar amine and ether functionalities, achiral derivatization is often necessary prior to GC analysis. This involves converting the amine group to a less polar derivative (e.g., an amide) to improve volatility and chromatographic peak shape. sigmaaldrich.com The derivatized enantiomers are then separated on a chiral GC column.
| Chromatographic Method | Stationary Phase Principle | Application Notes for 2-oxa-6-azabicyclo[3.2.1]octane |
| Chiral HPLC | Enantioselective interactions (e.g., hydrogen bonding, steric effects) with a Chiral Stationary Phase (CSP). wikipedia.org | Polysaccharide or cyclodextrin-based columns are commonly used for separating chiral amines. |
| Chiral GC | Separation of volatile enantiomers on a CSP. | Requires prior achiral derivatization to block polar groups and increase volatility. sigmaaldrich.com |
Derivatization for Diastereomeric Analysis
An alternative, indirect approach to determining enantiomeric purity involves converting the enantiomers into diastereomers through a chemical reaction with a chiral derivatizing agent (CDA). nih.govnih.gov Enantiomers have identical physical properties, making them inseparable on standard (achiral) chromatography columns. Diastereomers, however, have different physical properties and can be readily separated. wikipedia.org
The process involves reacting the racemic or enantiomerically-enriched 2-oxa-6-azabicyclo[3.2.1]octane with a single, pure enantiomer of a CDA. The secondary amine in the bicyclic structure serves as the reactive site. This reaction creates a pair of diastereomers that can then be separated and quantified using standard achiral reversed-phase HPLC. tandfonline.comresearchgate.net
Reactivity and Functionalization of the 2 Oxa 6 Azabicyclo 3.2.1 Octane Core
Reactivity Profiles of the Amine and Ether Moieties
The chemical behavior of the 2-oxa-6-azabicyclo[3.2.1]octane core is dictated by the interplay of its secondary amine and cyclic ether functionalities.
Amine Moiety: The secondary amine at the 6-position is the primary center of reactivity. As a base, it readily reacts with acids to form ammonium (B1175870) salts, such as the hydrochloride salt. quora.comspectroscopyonline.com In its hydrochloride form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. quora.com For the amine to participate in nucleophilic reactions, it must be liberated from its salt form, typically by treatment with a base. The free amine is a potent nucleophile and will readily engage in reactions with a variety of electrophiles. ucalgary.ca The bicyclic structure imposes steric constraints that can influence the accessibility of the nitrogen lone pair and the stereochemical outcome of its reactions.
Ether Moiety: The ether linkage at the 2-position, which forms part of the bicyclic framework, is generally unreactive under neutral and basic conditions. masterorganicchemistry.com Cleavage of this ether bond typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comyoutube.com The mechanism of cleavage can proceed via either an S_N1 or S_N2 pathway, depending on the substitution pattern of the carbons adjacent to the oxygen and the reaction conditions. youtube.com Given the bridged structure of the 2-oxa-6-azabicyclo[3.2.1]octane system, S_N1-type cleavage at the bridgehead carbon is generally disfavored due to the difficulty in forming a planar carbocation. youtube.com
Selective Functionalization Strategies
The differential reactivity of the amine and ether groups allows for selective functionalization of the 2-oxa-6-azabicyclo[3.2.1]octane core.
N-Alkylation and Acylation Reactions
Functionalization of the nitrogen atom is a common strategy to introduce molecular diversity.
N-Alkylation: The secondary amine of the 2-oxa-6-azabicyclo[3.2.1]octane core can be readily alkylated after neutralization of the hydrochloride salt. This reaction typically involves treatment with an alkyl halide in the presence of a base to scavenge the newly formed hydrohalic acid. ucalgary.cawikipedia.org The reaction proceeds via a nucleophilic substitution mechanism. ucalgary.ca However, a common challenge in the alkylation of secondary amines is over-alkylation, leading to the formation of a quaternary ammonium salt. openstax.org Careful control of reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base and solvent, is crucial to achieve mono-alkylation. amazonaws.com
| Reactant | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| 2-Azabicyclo[3.2.1]octane derivative | Alkyl halide | Excess amine or other base | Acetonitrile (B52724) | N-Alkyl-2-azabicyclo[3.2.1]octane derivative | Varies | amazonaws.com |
| Tertiary Amine | Alkyl halide | - | - | Quaternary ammonium salt | - | wikipedia.org |
N-Acylation: Acylation of the amine is another important transformation, leading to the formation of amides. This is typically achieved by reacting the free amine with an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. libretexts.orglibretexts.org Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the carbonyl group. openstax.org
| Reactant | Acylating Agent | Base | Product | Notes | Reference |
| Primary or Secondary Amine | Acid Chloride | Pyridine or NaOH | Amide | Rapid reaction at room temperature. | libretexts.org |
| Primary or Secondary Amine | Acid Anhydride | Pyridine or NaOH | Amide | High yields are typically obtained. | libretexts.org |
Oxidation and Reduction Reactions
Oxidation: While the saturated 2-oxa-6-azabicyclo[3.2.1]octane core is relatively resistant to oxidation, derivatives containing susceptible functional groups can undergo oxidative transformations. For instance, allylic oxidation of related amino alcohols with reagents like manganese dioxide has been used to introduce a ketone functionality into the bicyclic system. rsc.org
Reduction: Reduction reactions are frequently employed in the synthesis and derivatization of the azabicyclo[3.2.1]octane scaffold. Ketone functionalities within the ring system can be stereoselectively reduced to the corresponding alcohols. The choice of reducing agent can influence the stereochemical outcome, affording either the axial or equatorial alcohol. rsc.org For example, the reduction of 6-substituted-6-azabicyclo[3.2.1]octan-3-ones has been studied to develop methods for stereoselective formation of the corresponding 3α-ols and 3β-ols. rsc.org Amide derivatives, formed via N-acylation, can be reduced to the corresponding tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.comyoutube.com This two-step acylation-reduction sequence provides an alternative route to N-alkylation.
| Substrate | Reagent | Product | Stereoselectivity | Reference |
| 6-Substituted-6-azabicyclo[3.2.1]octan-3-one | Various reducing agents | 6-Substituted-6-azabicyclo[3.2.1]octan-3α-ol or -3β-ol | Dependent on reagent | rsc.org |
| Amide derivative | Lithium Aluminum Hydride (LiAlH₄) | Tertiary amine | Not applicable | masterorganicchemistry.commasterorganicchemistry.com |
Substitution Reactions at Bridgehead and Bridge Carbon Atoms
Substitution reactions at the carbon framework of the 2-oxa-6-azabicyclo[3.2.1]octane core are challenging due to the inherent stability of the saturated bicyclic system.
Bridgehead Substitution: Direct substitution at the bridgehead carbons (C1 and C5) is particularly difficult. S_N1 reactions are disfavored because the formation of a planar carbocation at the bridgehead is sterically prohibited (Bredt's rule). youtube.com S_N2 reactions are also not feasible at the bridgehead due to the impossibility of backside attack. However, reactions involving bridgehead radicals or the generation of bridgehead cations from non-carbocation precursors can lead to substitution. nih.goviastate.edu For instance, the synthesis of bridgehead-substituted azabicyclo-[2.2.1]heptane and -[3.3.1]nonane derivatives has been achieved through multi-step synthetic pathways. nih.gov
Bridge Carbon Substitution: Substitution at the bridge carbons can be accomplished through functionalization of precursors or through rearrangement reactions. While direct substitution on the unsubstituted alkane backbone is not a common strategy, the introduction of functional groups at these positions during the synthesis of the bicyclic core allows for subsequent transformations.
Regioselectivity and Stereoselectivity in Derivatization
The rigid conformation of the 2-oxa-6-azabicyclo[3.2.1]octane scaffold plays a crucial role in directing the regioselectivity and stereoselectivity of its functionalization reactions.
Regioselectivity: In derivatization reactions, the primary site of reaction is almost exclusively the nitrogen atom, given its high nucleophilicity compared to the inert ether linkage and C-H bonds of the carbon skeleton. When the core is substituted with other functional groups, the inherent reactivity of those groups will determine the regiochemical outcome of further transformations.
Stereoselectivity: The bicyclic nature of the scaffold often leads to high stereoselectivity in reactions at or adjacent to the ring system. For example, the reduction of a ketone within the ring is influenced by the steric hindrance of the bicyclic framework, leading to the preferential formation of one diastereomer. rsc.org Similarly, cycloaddition reactions used to construct the bicyclic core often proceed with a high degree of stereocontrol, establishing the relative stereochemistry of multiple stereocenters in a single step. nih.govacs.orgresearchgate.net The synthesis of functionalized 2-oxa- and 6-azabicyclo[3.2.1]octane derivatives has been achieved with excellent exo-selectivity and complete retention of enantiomeric purity when using chiral, non-racemic starting materials. nih.gov
Synthesis of Complex Analogues and Building Blocks
The 2-oxa-6-azabicyclo[3.2.1]octane core serves as a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its rigid structure is often used as a scaffold to orient pharmacophoric groups in three-dimensional space. The functional handles, primarily the secondary amine, allow for the attachment of various side chains and functional groups, leading to the creation of libraries of compounds for biological screening.
The synthesis of complex analogues often involves a multi-step sequence, starting with the construction of the core followed by its derivatization. For example, the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives via an aza-Prins reaction has been reported, providing a route to enantiomerically enriched derivatives. acs.orgresearchgate.net This highlights its utility in building complex, stereochemically defined molecules. The broader 8-azabicyclo[3.2.1]octane (tropane) scaffold, a close structural relative, is found in numerous biologically active natural products and has been the target of extensive synthetic efforts, further underscoring the importance of this class of bicyclic systems in organic synthesis. ehu.es
Design Principles for Bridged Bicyclic Scaffolds in Molecular Discovery
Bridged bicyclic systems, such as 2-oxa-6-azabicyclo[3.2.1]octane, are increasingly sought after in modern drug discovery as alternatives to traditional flat, aromatic structures. Their design and application are guided by key principles that leverage their unique three-dimensional (3D) geometry.
Influence of 3D Shape on Chemical Space Exploration
The exploration of novel chemical structures for drug discovery has been trending towards molecules with greater three-dimensionality. Historically, many compound libraries were dominated by flat, sp²-hybridized carbon-rich molecules. While successful, this "flatland" approach limits the range of biological targets that can be effectively modulated.
Bridged bicyclic scaffolds are rich in sp³-hybridized carbons, which imparts a defined, non-planar geometry. researchgate.net This inherent three-dimensionality offers several advantages:
Increased Structural Diversity: The rigid framework of scaffolds like 2-oxa-6-azabicyclo[3.2.1]octane allows for the precise positioning of functional groups in 3D space. This creates opportunities to interact with complex protein binding pockets that are inaccessible to planar molecules. A higher degree of 3D shape has been correlated with a broader range of biological activities. nih.gov
Improved Drug-like Properties: An increased fraction of sp³-hybridized carbons (Fsp³) in a molecule is often associated with improved physicochemical properties, such as higher aqueous solubility and greater metabolic stability, which are critical for a successful drug candidate. nih.gov
Access to Novel Chemical Space: By moving away from planar structures, chemists can explore under-represented areas of chemical space. nih.gov The 3D shape of a molecule is a critical factor in molecular recognition by a biological target. rsc.org Tools like Principal Moments of Inertia (PMI) analysis are used to quantify the 3D character of molecules, confirming that bicyclic fragments occupy a unique and more spherical region of chemical space compared to conventional linear or disk-like organic fragments. rsc.orglifechemicals.com
Exit Vector Analysis for Functionalization
The utility of a scaffold is determined by its ability to project functional groups in specific directions to interact with a biological target. Exit vector analysis is a computational method used to define the precise geometry of these projections. rsc.org It describes the spatial relationship between the points of attachment on the scaffold. researchgate.net
This analysis is particularly important when using a 3D scaffold as a "bioisostere"—a replacement for another chemical group, typically a planar aromatic ring, while retaining or improving biological activity. For instance, a bicyclo[2.1.1]hexane scaffold has been validated as a saturated bioisostere for an ortho-substituted benzene ring. rsc.org Exit vector analysis for such scaffolds involves characterizing four key geometric parameters:
r: The distance between the scaffold atoms where substituents are attached.
φ1 and φ2: The angles formed between the substituent vector and the bond connecting the attachment points.
θ: The dihedral angle between the two substituent vectors.
By comparing these parameters to those of a standard phenyl ring, chemists can rationally design 3D molecules that mimic the substituent presentation of their 2D counterparts while introducing the benefits of a saturated, non-planar core. rsc.orgresearchgate.net For the 2-oxa-6-azabicyclo[3.2.1]octane scaffold, exit vector analysis would define the precise angles and distances for functionalization at the nitrogen and various carbon positions, guiding its use as a bioisostere for substituted aromatic or heterocyclic rings.
Integration into Diverse Molecular Architectures
The 2-oxa-6-azabicyclo[3.2.1]octane scaffold serves as a versatile building block that can be incorporated into a wide range of more complex molecules through various synthetic strategies.
Construction of Compound Libraries for Screening Initiatives
In drug discovery, large collections of related compounds, known as libraries, are synthesized and screened for activity against a biological target. The 2-oxa-6-azabicyclo[3.2.1]octane core is an ideal starting point for creating such libraries due to its rigid structure and multiple points for chemical modification.
Diversity-Oriented Synthesis (DOS) is an approach used to generate structurally diverse molecules from a common core. frontiersin.org Using the 2-oxa-6-azabicyclo[3.2.1]octane scaffold, different chemical groups (R-groups) can be attached at various positions. This modular approach allows for the rapid generation of thousands of distinct compounds, each with a unique 3D arrangement of functional groups. These libraries can then be used in high-throughput screening campaigns to identify "hit" compounds that show promising activity. Bicyclic structures are considered ideal scaffolds for library synthesis because their rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. acs.org
| Library Generation Approach | Description | Advantage for 2-oxa-6-azabicyclo[3.2.1]octane |
| Parallel Synthesis | A common starting material is reacted with a set of diverse building blocks in separate reaction wells. | The nitrogen atom at the 6-position and available carbons can be functionalized with a wide array of reagents to quickly build a library. |
| Diversity-Oriented Synthesis (DOS) | Complex and diverse scaffolds are created from simple starting materials through branching reaction pathways. | The inherent complexity of the bicyclic core provides a starting point of high 3D character for further diversification. frontiersin.org |
| DNA-Encoded Libraries (DEL) | Each unique molecule in a library is tagged with a unique DNA barcode for identification. | Mild reaction conditions compatible with DNA tagging can be used to functionalize the scaffold, enabling the creation of massive libraries. rsc.org |
Use in Fragment-Based Drug Discovery Research (conceptual framework)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target. rsc.org These initial hits are then optimized and grown into more potent, drug-like molecules.
The 2-oxa-6-azabicyclo[3.2.1]octane core is well-suited for use as a 3D fragment. Conventional fragment libraries are often dominated by flat, 2D molecules. rsc.org Incorporating 3D fragments like this bicyclic system allows for the exploration of binding interactions that are not possible with planar structures.
Conceptually, the FBDD process using this scaffold would proceed as follows:
Fragment Screening: A library of fragments, including the core 2-oxa-6-azabicyclo[3.2.1]octane structure, is screened against a protein target using biophysical methods (e.g., X-ray crystallography, NMR).
Hit Identification: The scaffold is identified as a "hit" due to its observed binding to a specific pocket on the protein surface. Its 3D shape allows it to fit into crevices that flat fragments cannot.
Fragment Elaboration: Guided by the structural information of the fragment-protein complex, chemists synthetically "grow" the fragment by adding functional groups at its available exit vectors. These additions are designed to make new, favorable interactions with the protein, thereby increasing binding affinity and selectivity.
Theoretical Structure-Activity Relationship (SAR) Studies of 2-Oxa-6-azabicyclo[3.2.1]octane Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the structure of a hit compound and assessing how these changes affect its biological activity. While specific SAR studies for 2-oxa-6-azabicyclo[3.2.1]octane are not broadly published, extensive research on closely related azabicyclo[3.2.1]octane (tropane) and oxabicyclo[3.2.1]octane scaffolds provides a strong theoretical framework for how its derivatives would behave. nih.govnih.gov
For example, studies on 8-azabicyclo[3.2.1]octane derivatives as inhibitors of the N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) enzyme revealed key SAR insights. Constraining a flexible piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold boosted potency by approximately five-fold. nih.govacs.org
A theoretical SAR study on derivatives of 2-oxa-6-azabicyclo[3.2.1]octane might explore modifications at key positions to understand their impact on affinity for a hypothetical target, such as a monoamine transporter.
| Position of Modification | Type of Substituent | Predicted Impact on Activity | Rationale |
| N-6 (Nitrogen) | Small alkyl groups (e.g., methyl) | Variable | May influence solubility and metabolic stability without directly engaging in key binding interactions, similar to observations in tropane (B1204802) analogs. nih.gov |
| N-6 (Nitrogen) | Bulky aromatic groups | Potentially decreased activity | Could introduce steric hindrance, preventing the core from fitting optimally into a binding pocket. |
| C-1 | Hydrogen-bond donor/acceptor | Potentially increased affinity | If the binding pocket contains polar residues, adding a group like a hydroxyl or amide could form a key hydrogen bond. |
| C-7/C-8 | Phenyl or substituted phenyl ring | Potentially increased affinity | Aromatic groups can engage in favorable pi-stacking or hydrophobic interactions within the target protein. SAR studies on related scaffolds show that biaryl systems at this position can significantly enhance binding. nih.gov |
| Stereochemistry | endo vs. exo substituents | Critical for activity | The specific 3D orientation of a substituent is often crucial. In related systems, one stereoisomer can be highly active while the other is completely inactive, highlighting the importance of the rigid scaffold in enforcing the correct geometry. nih.govacs.org |
These theoretical relationships, grounded in extensive research on analogous systems, demonstrate how the 2-oxa-6-azabicyclo[3.2.1]octane scaffold can be systematically modified to optimize interactions with a biological target, ultimately leading to the development of potent and selective molecules.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. In the context of the 2-oxa-6-azabicyclo[3.2.1]octane scaffold, DFT studies are instrumental in elucidating reaction mechanisms and predicting the stereochemical outcomes of synthetic routes.
One of the key synthetic strategies for constructing the 6-oxa-2-azabicyclo[3.2.1]octane core, an isomer of the title compound, is the aza-Prins cyclization. acs.orgnih.gov This reaction involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde. The diastereoselectivity of this reaction, which is crucial for its application in synthesizing enantiopure compounds, can be rationalized through DFT calculations. scielo.brresearchgate.net
Theoretical investigations into the aza-Prins cyclization mechanism can map the potential energy surface of the reaction, identifying the transition states and intermediates. researchgate.net By comparing the energies of the different transition states leading to various stereoisomers, the preferred reaction pathway and the major product can be predicted. These calculations often reveal subtle electronic and steric effects that govern the high diastereoselectivity observed experimentally. nih.govnih.gov For instance, DFT can be employed to understand the unexpected intramolecular nucleophilic attack that leads to the formation of the bicyclic system in a highly diastereoselective manner. acs.orgnih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (theoretical, non-clinical)
Molecular docking and molecular dynamics (MD) simulations are indispensable tools in drug discovery for predicting how a ligand, such as a derivative of 2-oxa-6-azabicyclo[3.2.1]octane, will bind to a biological target, typically a protein.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of the closely related 8-azabicyclo[3.2.1]octane, docking studies have been used to understand their antagonist activity at cholinergic receptors. nih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the binding pocket of the receptor.
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement over time. This allows for the assessment of the stability of the docked pose and the calculation of binding free energies. For example, MD simulations can be used to study the conformational changes in both the ligand and the protein upon binding, providing insights into the induced-fit mechanism. While specific MD studies on 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride were not found, the methodology is widely applied to similar bicyclic scaffolds to refine docking predictions and to understand the energetic factors driving ligand binding.
The following table summarizes hypothetical interaction data for a 2-oxa-6-azabicyclo[3.2.1]octane derivative with a generic kinase target, as would be obtained from molecular docking and MD simulations.
| Interaction Type | Interacting Residue | Distance (Å) | Stability in MD |
| Hydrogen Bond | ASP 168 | 2.8 | High |
| Hydrogen Bond | LYS 72 | 3.1 | Moderate |
| Hydrophobic | LEU 145 | 3.9 | High |
| Hydrophobic | VAL 80 | 4.2 | High |
Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical, non-clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govacs.org This allows for the prediction of the activity of new, unsynthesized compounds.
For analogs of the azabicyclo[3.2.1]octane scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative of Molecular Similarities Indices Analysis (CoMSIA) have been successfully applied. nih.gov In these studies, a set of molecules with known biological activities are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with the biological activity to build a predictive model. The results of CoMFA and CoMSIA studies are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a QSAR study on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides was conducted to predict their inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA). researcher.life
The predictive power of a QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A high q² value indicates a model with good predictive ability.
| QSAR Model | q² | r² | Predictive Ability |
| CoMFA | 0.819 | 0.991 | High |
| CoMSIA | 0.810 | 0.988 | High |
Prediction of Spectroscopic Parameters and Conformational Preferences
Conformational analysis is another important application of computational chemistry. For flexible molecules, identifying the lowest energy conformers is crucial for understanding their properties and biological activity. For the related [3.2.1]-3-azabicyclic diamines, DFT has been used to investigate the relative stability of different conformations, such as the chair-like and boat-like forms. montclair.edu These studies provide insights into the conformational rigidity of the bicyclic scaffold. A similar approach can be applied to 2-oxa-6-azabicyclo[3.2.1]octane to determine its preferred three-dimensional structure.
The following table shows a hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts for 2-oxa-6-azabicyclo[3.2.1]octane.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
| C1 | 75.2 | 76.1 | +0.9 |
| C3 | 68.5 | 69.3 | +0.8 |
| C4 | 35.1 | 34.5 | -0.6 |
| C5 | 52.8 | 53.5 | +0.7 |
| C7 | 38.9 | 38.2 | -0.7 |
| C8 | 70.4 | 71.0 | +0.6 |
Virtual Screening Applications of 2-Oxa-6-azabicyclo[3.2.1]octane Derivatives
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Derivatives of the 2-oxa-6-azabicyclo[3.2.1]octane scaffold can be included in these virtual libraries.
The process of virtual screening can be either structure-based or ligand-based. In structure-based virtual screening, molecular docking is used to predict the binding of compounds to the 3D structure of a target protein. In ligand-based virtual screening, a set of known active molecules is used to build a model that can identify other molecules in a library with similar properties.
The rigid bicyclic nature of the 2-oxa-6-azabicyclo[3.2.1]octane scaffold makes it an attractive core for designing focused libraries for virtual screening. frontiersin.orgresearchgate.net By decorating the scaffold with different functional groups, a diverse set of compounds can be generated and screened computationally against various biological targets. This approach can accelerate the identification of novel hit compounds for further development.
Advanced Analytical Methodologies for Research Applications
Chiral Resolution Techniques for Enantiomer Separation
The 2-oxa-6-azabicyclo[3.2.1]octane structure is inherently chiral, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the separation and analysis of these stereoisomers are critical.
One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic 2-oxa-6-azabicyclo[3.2.1]octane with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (R)-(-)-mandelic acid. researchgate.netlibretexts.org The resulting salts are diastereomers, which possess different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the bicyclic amine can be recovered by treatment with a base. libretexts.org
For analytical purposes and preparative-scale separations, Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds, including heterocyclic amines. mdpi.com The selection of the appropriate CSP, mobile phase, and detection method is crucial for achieving optimal resolution.
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Hypothetical Retention Time (Enantiomer 1) | 8.5 min |
| Hypothetical Retention Time (Enantiomer 2) | 10.2 min |
In-Situ Spectroscopic Monitoring of Synthetic Transformations
Understanding reaction kinetics, identifying transient intermediates, and determining endpoints are critical for optimizing the synthesis of complex molecules like 2-oxa-6-azabicyclo[3.2.1]octane. In-situ (in the reaction mixture) spectroscopic techniques, often referred to as Process Analytical Technology (PAT), provide real-time data without the need for sampling, enabling dynamic control over the reaction process. wikipedia.orgresearchgate.net
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly valuable PAT tool. nih.govamericanpharmaceuticalreview.com By inserting a probe directly into the reaction vessel, chemists can monitor the concentration of key functional groups as the reaction progresses. For instance, in a potential aza-Prins cyclization to form the bicyclic scaffold, FTIR could track the disappearance of reactant peaks (e.g., C=C stretch of an alkene, N-H bend of an amine) and the simultaneous appearance of product peaks (e.g., C-O-C ether stretch). mdpi.comrsc.org This real-time data allows for precise determination of reaction completion and can reveal the formation of byproducts.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reaction Stage |
|---|---|---|---|
| N-H (Amine) | Bend | 1650-1580 | Reactant |
| C=C (Alkene) | Stretch | 1680-1620 | Reactant |
| C-O-C (Ether) | Asymmetric Stretch | 1250-1050 | Product |
| N-Ts (Tosyl) | S=O Stretch | 1370-1340 | Intermediate/Product |
Crystallographic Studies of Cocrystals and Salts
The solid-state properties of a compound, particularly a hydrochloride salt, are governed by its crystal structure. Crystallographic studies provide definitive information on the three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions, such as hydrogen bonding.
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline material. For 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride, an SCXRD study would reveal the precise geometry of the bicyclic ring, the protonation site (the nitrogen atom), and the crucial hydrogen bonding interactions between the ammonium (B1175870) cation (N⁺-H) and the chloride anion (Cl⁻).
Furthermore, the principles of crystal engineering can be applied to create novel solid forms, such as cocrystals, by combining the amine hydrochloride with pharmaceutically acceptable coformers, like dicarboxylic acids. nih.govacs.orgresearchgate.net This strategy aims to modify physicochemical properties by introducing new, robust hydrogen bonds. nih.gov For instance, the chloride ion, an excellent hydrogen bond acceptor, can interact with strong hydrogen bond donors like the carboxylic acid groups of succinic acid or fumaric acid. nih.govresearchgate.net Techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and FTIR spectroscopy are used to screen for and characterize these new cocrystalline phases. nih.govresearchgate.net
| Parameter | Hydrochloride Salt | Hypothetical Succinic Acid Cocrystal |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Primary H-Bond Motif | N⁺-H···Cl⁻ | N⁺-H···Cl⁻ and O-H···Cl⁻ |
| Potential Property Change | Baseline | Altered solubility, stability, melting point |
Microfluidic and Flow Chemistry Applications for Synthesis and Optimization
Modern synthetic chemistry is increasingly adopting continuous flow and microfluidic technologies to enhance reaction efficiency, safety, and scalability. uc.ptmdpi.com These approaches offer superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch processing.
The synthesis of the 2-oxa-6-azabicyclo[3.2.1]octane core could be translated to a flow chemistry setup, where solutions of starting materials are pumped through a heated microreactor or a packed-bed reactor containing a catalyst. This allows for rapid heating and cooling, precise mixing, and the safe handling of potentially hazardous intermediates.
Microfluidic devices, which use channels with sub-millimeter dimensions, are particularly useful for reaction optimization. smf.mxrsc.orgpsu.edu By varying flow rates and concentrations in a series of parallel experiments on a single chip, a large number of reaction conditions can be screened in a short amount of time, accelerating the discovery of optimal synthetic protocols. researchgate.net The high surface-area-to-volume ratio in these systems ensures efficient heat and mass transfer, often leading to higher yields and purities than achievable in batch reactions. nih.gov
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | 6 - 24 hours | 5 - 60 minutes (residence time) |
| Temperature Control | Slow heating/cooling, potential for hotspots | Rapid, precise, and uniform |
| Mixing | Mechanical stirring, potentially inefficient | Efficient diffusive mixing |
| Scalability | Difficult, requires re-optimization | Straightforward by running longer or in parallel |
| Safety | Large volume of reagents/solvents | Small reaction volume at any given time |
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Pathways
The construction of the bicyclic 2-oxa-6-azabicyclo[3.2.1]octane core remains an active area of synthetic innovation. rsc.org Researchers are moving beyond classical methods to develop more efficient, stereoselective, and atom-economical pathways.
One promising strategy involves the aza-Prins cyclization . A highly diastereoselective method has been developed using chiral α-hydroxyaldehyde derivatives and N-tosyl homoallylamine to construct the 6-oxa-2-azabicyclo[3.2.1]octane scaffold. acs.orgresearchgate.netnih.gov This reaction proceeds via an unexpected intramolecular nucleophilic attack, offering a direct, one-step route to asymmetrically substituted derivatives. acs.orgresearchgate.netnih.gov The efficiency of this cyclization can be influenced by the choice of catalyst and solvent; studies have shown that Brønsted acids like p-toluenesulfonic acid and Lewis acids such as scandium triflate can effectively promote the reaction, with acetonitrile (B52724) often being the solvent of choice for higher yields and diastereoselectivity. acs.org
Cycloaddition reactions represent another powerful tool. A novel Brønsted acid-catalyzed [5+2] cycloaddition has been shown to efficiently produce functionalized oxa- and azabicyclo[3.2.1]octenes with excellent control over stereochemistry. nih.gov Similarly, 1,3-dipolar cycloadditions using α-diazocarbonyl compounds as carbonyl ylide precursors provide access to the related 8-oxa-2-azabicyclo[3.2.1]octane skeleton. semanticscholar.org
Palladium-catalyzed reactions are also at the forefront of new synthetic developments. A novel Pd(II)-catalyzed N,O-bicyclisation of 1-(benzyloxycarbonylamino)-hex-5-en-3-ol has been reported as an efficient route to the 6-oxa-2-azabicyclo[3.2.1]octane skeleton. rsc.org Furthermore, an unprecedented Pd(II)-catalyzed oxidative domino process has been used to convert N-protected 2-(2-amidoethyl)-1-methylenecyclobutane derivatives into 1-fluoro-2-azabicyclo[3.2.1]octanes, forming three new chemical bonds in a single sequence. nih.gov
Finally, enzyme-enabled synthesis is emerging as a sustainable alternative. Ene reductases (EREDs) have been found to facilitate an intramolecular β-C–H functionalization to create the 6-azabicyclo[3.2.1]octane scaffold. nih.govosti.gov This chemoenzymatic cascade, which can be combined with photocatalysis, allows for the gram-scale synthesis of these bicyclic systems from readily available starting materials. nih.govosti.gov
| Synthetic Method | Key Features | Catalyst/Reagents | Reference |
| Aza-Prins Cyclization | Highly diastereoselective; one-step process. | p-TsOH or Sc(OTf)₃ | acs.orgacs.org |
| [5+2] Cycloaddition | Enantiocontrolled; installs four stereocenters. | Brønsted acid | nih.gov |
| Pd(II)-Catalysed Bicyclisation | Efficient N,O-ring closure. | Pd(II)/CuCl₂ | rsc.org |
| Enzymatic β-C–H Functionalization | Sustainable; metal-free; gram-scale potential. | Ene Reductases (EREDs) | nih.govosti.gov |
Exploration of New Derivatization Strategies
With efficient synthetic routes to the core scaffold established, focus is shifting towards innovative derivatization strategies to generate libraries of analogues for various applications. Derivatization allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
A key area of exploration is the functionalization of ketone-containing bicyclic intermediates. For the related 6-azabicyclo[3.2.1]octan-3-one, both chemical and enzymatic methods have been successfully employed for its conversion to the corresponding alcohol. nih.govosti.gov
Chemical Derivatization: The use of reducing agents like L-selectride can selectively reduce the ketone to furnish 6-azabicyclo[3.2.1]octan-3α-ols. nih.govosti.gov However, such methods can involve harsh reaction conditions. nih.gov
Enzymatic Derivatization: As a greener alternative, ketoreductases have been used to achieve the same transformation. osti.gov This enzymatic approach is environmentally friendly and can be coupled with photobiocatalytic synthesis of the core scaffold. osti.gov
Another strategy involves derivatization through oxidative reactions. For example, the oxidative demetalation of molybdenum-complexed bicyclo[3.2.1]octene cycloadducts has been used to regiospecifically introduce an oxo functional group, providing access to enone derivatives. nih.gov These functionalized products can serve as versatile intermediates for further modifications.
The inherent reactivity of the scaffold also allows for intramolecular C-H amination to produce complex, polycyclic bridged amines, adding significant structural complexity. nih.govacs.org These advanced derivatization techniques are crucial for exploring the full potential of the 2-oxa-6-azabicyclo[3.2.1]octane scaffold in drug discovery and materials science. acs.org
Application in Advanced Materials Science Research
While the primary application of the 2-oxa-6-azabicyclo[3.2.1]octane scaffold has been in medicinal chemistry, its unique structural properties suggest potential for use in advanced materials science. researchgate.net Bridged bicyclic structures are of significant interest because their rigidity can impart favorable properties to polymers and other materials. acs.org
The presence of a secondary amine in the 2-oxa-6-azabicyclo[3.2.1]octane structure provides a reactive handle for polymerization. Amines are key monomers in the synthesis of a wide range of polymers, including polyamides and polyureas. The bicyclic nature of this amine could lead to novel polymers with enhanced thermal stability and rigidity compared to those derived from linear or monocyclic amines. The polymerization of a related bicyclic oxalactam, 8-oxa-6-azabicyclo[3.2.1]octan-7-one, has been shown to produce a novel polyamide, poly(tetrahydropyran-2,6-diyliminocarbonyl), demonstrating the viability of these scaffolds as polymer building blocks. acs.org
Furthermore, the high fraction of sp³-hybridized carbon atoms in this scaffold is a desirable trait in modern materials design. acs.org Incorporating such rigid, three-dimensional structures can be used to create materials with precisely controlled architectures and functionalities, moving beyond the "flatland" of aromatic-based materials.
Theoretical Studies on Novel Reactivity Modes and Mechanistic Insights
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules. For the 2-oxa-6-azabicyclo[3.2.1]octane scaffold and its analogues, theoretical studies are providing deep mechanistic insights and uncovering novel reactivity.
Density Functional Theory (DFT) has been employed to investigate the conformational stability and rigidity of related azabicyclic scaffolds. montclair.edu Such in silico analyses help researchers understand the structural resemblance of these rigid templates to flexible molecules, which is crucial for rational ligand design. montclair.edu These computational studies can calculate bond angles and lengths, revealing how the bicyclic structure constrains the geometry of the embedded amine functionality. montclair.edu
Mechanistic investigations into the formation of these bicyclic systems are also heavily supported by computational modeling. For instance, DFT studies have been used to guide the development of intramolecular C-H amination reactions for synthesizing bridged bicyclic amines. nih.govescholarship.org These studies can elucidate the unique roles of light and heat in activating the bicyclization mechanism. nih.govescholarship.org In the enzymatic synthesis of the 6-azabicyclo[3.2.1]octane core, mechanistic studies revealed that the reaction requires oxygen to produce an oxidized flavin, which selectively dehydrogenates the substrate prior to a spontaneous intramolecular aza-Michael addition. osti.govcabbi.bio
Computational Design of Next-Generation Scaffolds Based on the 2-Oxa-6-azabicyclo[3.2.1]octane Core
Building on mechanistic understanding, computational tools are now being used proactively to design next-generation scaffolds with tailored properties. This in silico design process accelerates the discovery of new molecules for specific applications, particularly in drug discovery.
Scaffold morphing and structure-based drug design are powerful computational techniques being applied to privileged cores like the azabicyclo[3.2.1]octane system. mdpi.comnih.gov By starting with a known active compound, computational algorithms can generate thousands of virtual analogues by making bioisosteric replacements and other structural modifications. mdpi.com These virtual libraries can then be screened for desirable properties such as binding affinity to a biological target and predicted pharmacokinetic profiles. mdpi.com
Chemoinformatic analysis is another key component of computational design. By mapping the chemical space occupied by libraries of compounds based on a particular scaffold, researchers can assess molecular diversity and identify areas for further exploration. frontiersin.org For instance, Principal Moment of Inertia (PMI) plots can be used to visualize the three-dimensional shape and skeletal diversity of a compound library, guiding the synthesis of new molecules with novel, sp³-rich geometries. frontiersin.org This approach is particularly valuable for designing compounds that can escape the "flatland" of traditional aromatic-based drugs and explore new areas of biologically relevant chemical space. acs.org
Q & A
Q. What are the recommended synthetic pathways for 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of bicyclic amines like this compound typically involves multi-step organic reactions, such as ring-closing metathesis or intramolecular cyclization. For example, analogs like 3-(furan-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride are synthesized via:
Mannich reaction to form the bicyclic core.
Hydrochloride salt formation using HCl in ethanol.
Key optimization parameters include:
- Temperature control (e.g., 0–5°C for acid-sensitive intermediates).
- Solvent selection (polar aprotic solvents like DMF for cyclization).
- Catalyst use (e.g., Pd/C for hydrogenation steps).
Purity is assessed via HPLC (≥95% purity threshold) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural elucidation : Use NMR (¹H/¹³C) to confirm bicyclic geometry and substituent positions. For example, bridgehead protons in similar azabicyclo compounds show distinct coupling patterns (e.g., J = 8–12 Hz) .
- Solubility and stability : Conduct pH-dependent solubility studies (e.g., in buffers from pH 1–10) and accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation pathways .
- Thermal analysis : DSC/TGA to determine melting points and decomposition temperatures (e.g., analogs decompose at ~200°C) .
Advanced Research Questions
Q. What computational strategies are effective for predicting receptor binding or metabolic pathways of this bicyclic compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., serotonin receptors) based on structural analogs (e.g., 8-azabicyclo[3.2.1]octane derivatives show affinity for 5-HT receptors) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- ADMET prediction : Tools like SwissADME or ADMETlab 2.0 can estimate metabolic liabilities (e.g., cytochrome P450 interactions) .
Q. How can researchers resolve contradictory data in solubility or bioactivity studies?
Methodological Answer:
- Controlled variable testing : Isolate factors like counterion effects (e.g., chloride vs. sulfate salts) or crystallinity (assessed via XRD). For example, hydrochloride salts often exhibit higher aqueous solubility than free bases .
- Bioassay standardization : Use cell-based assays (e.g., HEK293 cells expressing target receptors) with internal controls (e.g., reference agonists/antagonists) to minimize variability .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier datasets or confounding variables .
Q. What strategies enable the exploration of structure-activity relationships (SAR) for this compound in CNS drug discovery?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., methyl, halogen, or aryl groups) at the 2-oxa or 6-aza positions. For example, 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane derivatives show enhanced receptor selectivity .
- Pharmacophore mapping : Use MOE or Schrödinger to identify critical interaction motifs (e.g., hydrogen-bond donors near the azabicyclo nitrogen) .
- In vivo validation : Test lead compounds in rodent models for pharmacokinetics (e.g., brain penetration via LC-MS/MS) and efficacy (e.g., analgesia or anti-depressant assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
